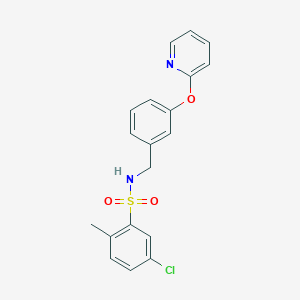

5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

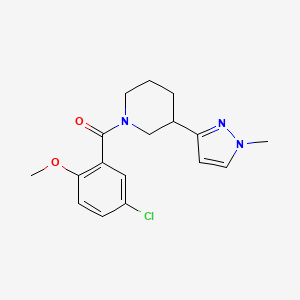

Synthesis and Structural Characterization in Drug Development

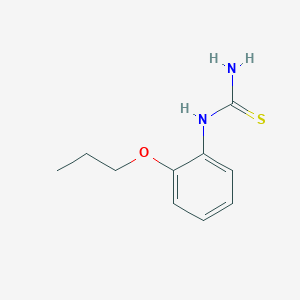

The compound 5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, although not directly studied, is structurally related to methylbenzenesulfonamide derivatives, which have garnered interest for their active groups like pyridine, benzenesulfonyl, and bromine atoms. These derivatives, including compounds like 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, have shown potential in drug development, particularly as small molecular antagonists targeting HIV-1 infection prevention (Cheng De-ju, 2015).

Inhibitors of Carbonic Anhydrases

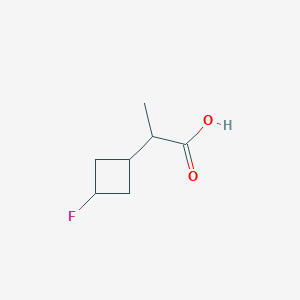

Derivatives of benzenesulfonamides, such as those bearing methyl groups and pyrrolidinone moieties, have been synthesized and evaluated as inhibitors for human carbonic anhydrase (CA) isoforms. The introduction of specific groups, like a chloro group at the meta position of 2,6-dimethylbenzenesulfonamide derivatives, has been found to significantly increase the binding affinity to certain CA isoforms, suggesting the potential for further development of CA inhibitors with enhanced selectivity (Irena Vaškevičienė et al., 2019).

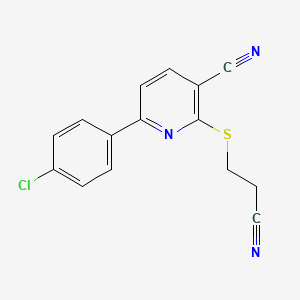

Potential in Antimalarial Drug Development

A study on pyrazolopyridine-sulfonamide derivatives revealed their in vitro activity against the chloroquine-resistant Plasmodium falciparum clone W2, with certain derivatives showing significant antimalarial activity. This highlights the potential of such derivatives, possibly including 5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, in the development of new antimalarial drugs (Thais B Silva et al., 2016).

Wirkmechanismus

Mode of Action

This compound interacts with its targets by inhibiting the electron transport in mitochondrial complex I . This inhibition disrupts the normal energy production in cells, leading to a decrease in ATP production and an increase in reactive oxygen species. The resulting changes can lead to cell death, particularly in cells that are heavily dependent on mitochondrial respiration.

Biochemical Pathways

The affected biochemical pathway is the electron transport chain in the mitochondria. By inhibiting complex I, this compound disrupts the normal flow of electrons through the chain, affecting the downstream production of ATP and increasing the production of reactive oxygen species . These changes can lead to cell death and have a significant impact on the growth and proliferation of cells.

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in ATP production and an increase in reactive oxygen species due to the inhibition of mitochondrial complex I . These changes can lead to cell death, particularly in cells that are heavily dependent on mitochondrial respiration.

Eigenschaften

IUPAC Name |

5-chloro-2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-14-8-9-16(20)12-18(14)26(23,24)22-13-15-5-4-6-17(11-15)25-19-7-2-3-10-21-19/h2-12,22H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFAMJGPHJCYPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-chloro-3-(2,6-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2447148.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2447149.png)

![[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2447154.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]imidazole](/img/structure/B2447155.png)

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2447157.png)